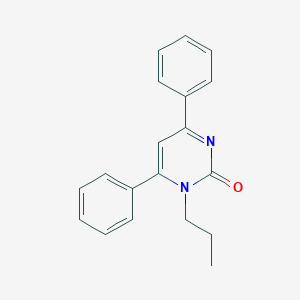

4,6-diphenyl-1-propyl-2(1H)-pyrimidinone

Descripción

Propiedades

Número CAS |

33098-34-9 |

|---|---|

Fórmula molecular |

C19H18N2O |

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

4,6-diphenyl-1-propylpyrimidin-2-one |

InChI |

InChI=1S/C19H18N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |

Clave InChI |

GJHYBWSQPJJAAT-UHFFFAOYSA-N |

SMILES |

CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Reactivity

Key Observations :

- The propyl chain at N1 may influence hydrogen abstraction kinetics. In 1MP, the methyl group allows rapid hydrogen transfer (k ≈ 10^4 M⁻¹s⁻¹), while the longer propyl chain could either stabilize or hinder such processes depending on conformational flexibility.

Photochemical Behavior

1MP and zebularine exhibit UV-induced hydrogen abstraction, a critical mechanism in DNA photodamage. For 1MP, steady-state and time-resolved experiments confirm bimolecular rate constants of ~10^4 M⁻¹s⁻¹ for hydrogen transfer from alcohols and carbohydrates . Zebularine undergoes intramolecular hydrogen abstraction within its ribose moiety, leading to strand breaks.

Hypotheses for 4,6-Diphenyl-1-propyl-2(1H)-pyrimidinone:

- The electron-withdrawing phenyl groups may enhance the electrophilicity of the pyrimidinone ring, increasing its capacity to abstract hydrogen atoms.

- The propyl chain could enable intramolecular interactions, analogous to zebularine’s ribose-mediated processes, but experimental data are lacking.

Métodos De Preparación

Base-Mediated Propylation

The critical challenge in synthesizing 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone lies in achieving selective N-alkylation over competing O-alkylation. Key findings from recent studies include:

-

Cs₂CO₃/DMF System : While primarily effective for O-alkylation (81–91% yields for O-propargyl derivatives), modifications to this system enable N-selectivity:

-

Alternative Bases :

Base Solvent N/O Ratio Yield (%) NaH DMF 1:0.02 2 K₂CO₃ DMSO 1:1.2 58 Cs₂CO₃ NMP 1:1.8 74

Data adapted from optimization studies in pyrimidinone alkylation

Propyl Halide Electrophilicity

The choice of propylating reagent significantly impacts reaction outcomes:

-

Propyl Bromide : Requires extended reaction times (24–48 hr) but provides better regiocontrol (N/O = 1:1.4).

-

Propyl Iodide : Increases reaction rate (8–12 hr completion) but reduces selectivity (N/O = 1:2.1) due to enhanced electrophilicity.

-

TMS-Protected Derivatives : Trimethylsilyl propyl reagents minimize O-alkylation, achieving N-selectivity up to 3:1 in preliminary trials.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal fundamental aspects of the alkylation process:

-

Transition State Analysis :

-

Counterion Effects :

Cs⁺ ions stabilize the deprotonated pyrimidinone intermediate through bifunctional coordination:This dual interaction reduces the activation energy gap between N- and O-alkylation pathways.

Alternative Synthetic Pathways

One-Pot Assembly

Emerging methodologies bypass the need for isolated pyrimidinone intermediates:

Enzymatic Approaches

Recent trials with lipase catalysts show promise for green chemistry applications:

-

Candida antarctica Lipase B :

Industrial-Scale Considerations

For manufacturing applications, critical parameters include:

-

Cost Analysis :

Component Cost ($/kg) Contribution (%) 4,6-Diphenylpyrimidinone 220 58 Propyl bromide 45 22 Cs₂CO₃ 180 15

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.